MK-3984

Description

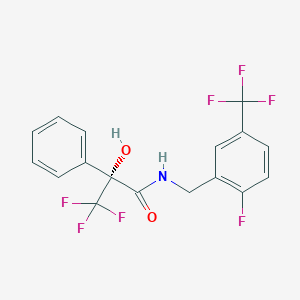

Structure

3D Structure

Propriétés

Numéro CAS |

871325-55-2 |

|---|---|

Formule moléculaire |

C17H12F7NO2 |

Poids moléculaire |

395.27 g/mol |

Nom IUPAC |

(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |

InChI |

InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |

Clé InChI |

YSMGNNKNGUPHCD-OAHLLOKOSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@@](C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK3984; MK 3984; MK-3984 |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Activity of MK-3984: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

MK-3984 is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and relevant, albeit limited, publicly available data.

Chemical Structure and Identification

This compound is chemically identified as (2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide.[1] Its molecular formula is C₁₇H₁₂F₇NO₂, with a molar mass of 395.277 g·mol⁻¹.[1]

Key Chemical Identifiers:

-

IUPAC Name: (2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide[1]

-

CAS Number: 871325-55-2[1]

-

SMILES String: O=C(NCC1=CC(C(F)(F)F)=CC=C1F)--INVALID-LINK--(O)C(F)(F)F[2]

Mechanism of Action: Selective Androgen Receptor Modulation

As a SARM, this compound exhibits its biological effects by selectively binding to and activating the androgen receptor (AR) in specific tissues. The primary goal of SARMs is to harness the anabolic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects on tissues like the prostate gland.[2]

The tissue selectivity of SARMs is believed to be a result of their unique interaction with the AR, leading to conformational changes that differ from those induced by traditional steroidal androgens. This differential conformation influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the AR complex, ultimately leading to tissue-specific gene expression.

Signaling Pathways

-

Src kinase

-

MEK-1/2 (Mitogen-activated protein kinase kinase 1/2)

-

ERK (Extracellular signal-regulated kinase)

-

p38 MAPK (p38 mitogen-activated protein kinase)

These pathways are crucial in mediating the genomic and non-genomic effects of AR activation.

Caption: General signaling pathway for this compound as a Selective Androgen Receptor Modulator (SARM).

Preclinical Data and Experimental Protocols

Detailed preclinical data and specific experimental protocols for this compound are not widely published. However, the evaluation of a novel SARM like this compound would typically involve a battery of in vitro and in vivo assays to characterize its binding affinity, efficacy, and tissue selectivity.

In Vitro Assays

1. Androgen Receptor Binding Affinity Assay:

-

Objective: To determine the binding affinity (Ki or IC50) of this compound to the androgen receptor.

-

General Protocol:

-

Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR protein.

-

Incubate the AR preparation with a radiolabeled androgen (e.g., [³H]-mibolerone) and varying concentrations of the test compound (this compound).

-

After reaching equilibrium, separate the bound from the unbound radioligand using methods like hydroxylapatite precipitation or filter binding.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.

-

2. In Vitro Transcriptional Activation (Transactivation) Assay:

-

Objective: To assess the ability of this compound to activate AR-mediated gene transcription.

-

General Protocol:

-

Use a cell line (e.g., HEK293, CV-1) that is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with varying concentrations of this compound.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Determine the EC50 (effective concentration to achieve 50% of the maximal response) and the maximal efficacy (Emax) relative to a reference androgen like dihydrotestosterone (DHT).

-

In Vivo Assays

Hershberger Assay:

-

Objective: To evaluate the anabolic and androgenic activity of this compound in a rodent model.

-

General Protocol:

-

Use castrated male rats to eliminate the influence of endogenous androgens.

-

Administer this compound at various doses for a specified period (e.g., 7-10 days).

-

At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues.

-

The primary anabolic indicator is the weight of the levator ani muscle.

-

The primary androgenic indicators are the weights of the ventral prostate and seminal vesicles.

-

The ratio of the anabolic to androgenic effect is calculated to determine the tissue selectivity of the compound.

-

The following table summarizes the type of quantitative data that would be generated from these assays. Please note that the values provided are hypothetical examples for illustrative purposes, as specific data for this compound is not publicly available.

| Assay Type | Parameter | Example Value | Description |

| In Vitro | |||

| AR Binding Assay | Kᵢ (nM) | 1.5 | Dissociation constant for binding to the androgen receptor. A lower value indicates higher affinity. |

| Transactivation Assay | EC₅₀ (nM) | 2.8 | Concentration for 50% of maximal transcriptional activation. |

| Eₘₐₓ (%) | 95 | Maximal efficacy relative to a standard agonist like DHT. | |

| In Vivo | |||

| Hershberger Assay | Levator Ani Muscle ↑ (%) | 150 | Percent increase in the weight of an anabolic tissue compared to control. |

| Ventral Prostate ↑ (%) | 25 | Percent increase in the weight of an androgenic tissue compared to control. | |

| Anabolic/Androgenic Ratio | 6:1 | Ratio of the effect on anabolic versus androgenic tissue, indicating selectivity. |

Conclusion

This compound is a non-steroidal SARM with a defined chemical structure. While detailed experimental data and protocols specific to this compound are limited in the public domain, the established methodologies for characterizing SARMs provide a framework for understanding its potential biological activity. The core principle of its action lies in the selective activation of the androgen receptor in anabolic tissues, offering a potential therapeutic strategy for muscle-wasting conditions with a theoretically improved safety profile over traditional anabolic steroids. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential and safety of this compound.

References

- 1. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MK-3984: A Review of Available Data

Despite its identification as a selective androgen receptor modulator (SARM) for the potential treatment of muscle wasting associated with cancer, a comprehensive preclinical data package for MK-3984 is not publicly available. This in-depth technical guide synthesizes the existing general knowledge surrounding SARMs and their preclinical evaluation, providing a framework for understanding the likely, but unconfirmed, development path of this compound. Due to the absence of specific quantitative data and detailed experimental protocols for this compound in the public domain, this report will focus on the established mechanisms and methodologies relevant to this class of compounds.

This compound was developed with the therapeutic goal of preventing and treating muscle wasting (cachexia) that often accompanies cancer.[1] As a SARM, its intended mechanism of action is to selectively bind to and activate androgen receptors in anabolic tissues, primarily muscle and bone, while minimizing androgenic side effects in other tissues such as the prostate and skin.[2][3]

General Mechanism of Action for Selective Androgen Receptor Modulators

SARMs represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). The binding of a SARM to the AR initiates a conformational change in the receptor, leading to the recruitment of tissue-specific co-regulatory proteins. This differential recruitment is believed to be the basis for their tissue selectivity, promoting anabolic effects in muscle and bone with reduced activity in reproductive tissues.

Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Anticipated Preclinical Evaluation Workflow

The preclinical development of a SARM like this compound would typically follow a standardized workflow to establish its safety and efficacy profile before consideration for human clinical trials. This process involves a series of in vitro and in vivo studies.

Caption: A generalized workflow for the preclinical development of a SARM.

Key Preclinical Study Components (General)

While specific data for this compound is unavailable, the following tables and protocols outline the types of information that would have been generated during its preclinical assessment.

Table 1: Representative Pharmacokinetic Parameters for a SARM in Preclinical Species

This table illustrates the kind of pharmacokinetic data that would be collected. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Mouse | Rat | Dog |

| Route of Administration | Oral (PO), Intravenous (IV) | Oral (PO), Intravenous (IV) | Oral (PO), Intravenous (IV) |

| Bioavailability (%) | >80 | >70 | >90 |

| Half-life (t½) (hours) | 4-6 | 6-8 | 10-14 |

| Peak Plasma Conc. (Cmax) (ng/mL) | Varies with dose | Varies with dose | Varies with dose |

| Time to Cmax (Tmax) (hours) | 0.5-1.0 | 1.0-2.0 | 2.0-4.0 |

| Clearance (CL) (mL/min/kg) | Low to moderate | Low to moderate | Low |

| Volume of Distribution (Vd) (L/kg) | Moderate | Moderate | High |

Table 2: Illustrative Efficacy Data in a Preclinical Cancer Cachexia Model

This table provides an example of efficacy data that would be sought in an animal model of cancer-induced muscle wasting. The data are hypothetical.

| Treatment Group | Change in Body Weight (%) | Change in Gastrocnemius Muscle Mass (mg) | Tumor Volume (mm³) |

| Vehicle Control | -15% | -50 | 1500 |

| This compound (Low Dose) | -5% | +20 | 1450 |

| This compound (High Dose) | +2% | +45 | 1400 |

Experimental Protocols (General)

Detailed protocols for this compound studies are not available. The following are generalized methodologies for key preclinical assessments of a SARM.

Pharmacokinetic Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the SARM.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[4]

-

Dosing: A single dose administered intravenously (IV) via the tail vein and orally (PO) by gavage.[4]

-

Blood Sampling: Serial blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[5]

-

Sample Analysis: Plasma is separated, and the concentration of the SARM is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability) are calculated using non-compartmental analysis software.

Efficacy Evaluation in a Cancer Cachexia Mouse Model

Objective: To assess the ability of the SARM to prevent or reverse muscle wasting in a tumor-bearing animal model.

Methodology:

-

Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) or immunodeficient mice (e.g., nude mice) for human tumor xenografts.

-

Tumor Induction: Implantation of tumor cells (e.g., C26 or 4T1 adenocarcinoma cells) subcutaneously or orthotopically.[6]

-

Treatment: Once tumors are established and/or weight loss begins, daily oral administration of the SARM or vehicle control.

-

Monitoring: Body weight, tumor volume, and general health are monitored regularly.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., gastrocnemius, tibialis anterior muscles) are harvested and weighed. Muscle fiber cross-sectional area may be determined histologically.

Preclinical Toxicology Assessment

Objective: To identify potential toxicities and establish a safe dose range for clinical studies.

Methodology:

-

Study Design: Dose-range finding studies followed by Good Laboratory Practice (GLP)-compliant repeat-dose toxicology studies in two species (one rodent, one non-rodent).

-

Duration: Typically 28 or 90 days, depending on the intended clinical trial duration.

-

Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

-

Safety Pharmacology: Studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

Conclusion

While this compound was identified as a promising SARM for cancer-related cachexia, the lack of publicly available preclinical data prevents a detailed, quantitative analysis of its profile. The information presented here provides a general framework for the anticipated preclinical development and mechanism of action for a compound in this class. Further insights would require access to proprietary data from the developing organization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-3984: A Selective Androgen Receptor Modulator for Muscle Wasting (A Technical Overview)

For Researchers, Scientists, and Drug Development Professionals

Abstract: MK-3984 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that was investigated for its potential therapeutic role in combating muscle wasting, a debilitating condition associated with various diseases, including cancer.[1][2] As a SARM, this compound was designed to selectively target androgen receptors in anabolic tissues like muscle and bone while minimizing the androgenic side effects observed with traditional anabolic steroids. Despite showing initial promise in clinical trials by increasing lean body mass and muscle strength, its development was ultimately discontinued.[3][4] This technical guide provides a comprehensive overview of the publicly available data on this compound, including its mechanism of action, clinical trial results, and the experimental context for its evaluation.

Introduction to Muscle Wasting and SARMs

Muscle wasting, or cachexia, is a complex metabolic syndrome characterized by a progressive loss of skeletal muscle mass. It is a common comorbidity in chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and heart failure, and is associated with increased morbidity and mortality. The development of therapies to counteract muscle wasting is a critical unmet medical need.

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics for muscle wasting. The therapeutic rationale for SARMs is to uncouple the beneficial anabolic effects of androgens on muscle and bone from their undesirable androgenic effects on tissues like the prostate and skin. By selectively modulating the androgen receptor, SARMs aim to provide a more favorable safety and tolerability profile compared to traditional anabolic steroids.

This compound: Mechanism of Action

As a SARM, this compound functions by binding to the androgen receptor (AR) and inducing a conformational change that promotes the transcription of genes involved in muscle protein synthesis and growth. The tissue selectivity of SARMs is attributed to their unique interaction with the AR, leading to the recruitment of tissue-specific co-regulatory proteins. This differential gene regulation is what theoretically allows for anabolic effects in muscle tissue with reduced impact on reproductive tissues.

Clinical Efficacy and Safety Data

A key clinical study evaluated this compound in postmenopausal women. The available data from this trial is summarized below.

Quantitative Data from a Phase II Clinical Trial

A randomized, double-blind, placebo-controlled trial was conducted in 88 healthy postmenopausal women over a period of 12 weeks.[4] The study assessed the effects of this compound at two different doses, alongside another SARM, ostarine.

| Parameter | Placebo | Ostarine (3 mg) | This compound (50 mg) | This compound (125 mg) |

| Mean Change in Lean Body Mass from Baseline (kg) | - | +1.54 | +1.54 | +1.74 |

| Mean Change in Leg Muscle Strength from Baseline (lbs) | - | +22 | Dose-dependent increase | Dose-dependent increase |

| Thigh Muscle Volume | No significant change | Significant increase | Significant increase | Significant increase |

| Adverse Events | - | No significant liver enzyme elevations | Elevations in liver enzymes (>3x ULN) leading to discontinuation in 7 subjects | Elevations in liver enzymes (>3x ULN) leading to discontinuation in 7 subjects |

ULN: Upper Limit of Normal

The results indicated that this compound was effective in increasing lean body mass and muscle strength.[4] However, the observed elevation in liver enzymes was a significant safety concern that likely contributed to the discontinuation of its development.[4]

Experimental Protocols

While specific, detailed protocols for the this compound clinical trial are not publicly available, a general workflow for such a study is outlined below.

Generalized Clinical Trial Workflow for a SARM in Muscle Wasting

Methodologies for Key Endpoints:

-

Lean Body Mass: Typically measured using dual-energy X-ray absorptiometry (DXA), which provides a precise assessment of body composition.

-

Muscle Strength: Assessed through functional tests such as the leg press or handgrip strength measurements.

-

Muscle Volume: Quantified using imaging techniques like magnetic resonance imaging (MRI) or computed tomography (CT) scans of a specific muscle group (e.g., quadriceps).

-

Safety and Tolerability: Monitored through regular clinical assessments, including blood tests for liver enzymes (ALT, AST), lipid profiles, and hormone levels, as well as recording of all adverse events.

Conclusion

This compound demonstrated efficacy in increasing muscle mass and strength in a clinical setting, consistent with its classification as a SARM.[4] However, the emergence of significant safety signals, specifically hepatotoxicity, ultimately led to the cessation of its development.[4] The case of this compound underscores the ongoing challenge in developing tissue-selective androgen receptor modulators that possess a favorable risk-benefit profile. While the therapeutic principle of SARMs for muscle wasting remains compelling, future drug development efforts in this class must prioritize and rigorously evaluate organ-specific safety, particularly hepatic function. The limited publicly available data on this compound, while providing a glimpse into its potential, also highlights the need for greater transparency in the dissemination of preclinical and clinical trial results to inform the broader scientific community.

References

MK-3984: A Discontinued Selective Androgen Receptor Modulator

An In-depth Technical Guide on the Discovery and Development History

For Researchers, Scientists, and Drug Development Professionals

MK-3984 is a non-steroidal, selective androgen receptor modulator (SARM) that was under development by Merck & Co. for the potential treatment of muscle wasting conditions. Its chemical name is (R)-3,3,3-trifluoro-N-(2-fluoro-5-(trifluoromethyl)benzyl)-2-hydroxy-2-phenylpropanamide. Despite showing promise in early clinical trials for increasing muscle mass and strength, its development was discontinued, likely due to safety concerns, specifically elevations in liver enzymes. This guide provides a comprehensive overview of the available information on the discovery and development history of this compound.

Discovery and Preclinical Development

Detailed information regarding the initial discovery and specific preclinical data for this compound, such as IC50 and Ki values, and comprehensive efficacy studies in animal models, are not extensively available in the public domain. This is common for drug candidates that are discontinued during development. However, based on its classification as a SARM, its mechanism of action involves selective binding to the androgen receptor (AR) and modulating its activity in a tissue-specific manner, with the goal of eliciting anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.

Clinical Development

The most significant publicly available data for this compound comes from a head-to-head Phase II clinical trial where it was compared to another SARM, Ostarine (MK-2866), in postmenopausal women. This 12-week study aimed to evaluate the efficacy and safety of this compound in increasing lean body mass and muscle strength.

Clinical Trial Data

| Parameter | Placebo | This compound (50 mg) | This compound (125 mg) | Ostarine (3 mg) |

| Efficacy | ||||

| Change in Lean Body Mass | - | +1.54 kg | +1.74 kg | +1.54 kg |

| Change in Leg Press Strength | - | Increase | Increase | +22 lbs |

| Safety | ||||

| ALT Elevation (>3x ULN) | 0 | 7 subjects | 7 subjects | 0 |

Data compiled from publicly available reports on a 12-week clinical trial in postmenopausal women.

The study revealed that this compound, at both 50 mg and 125 mg daily doses, was effective in significantly increasing total lean body mass and leg muscle strength over a 12-week period. The gains in lean body mass were comparable to those observed with a 3 mg dose of Ostarine.

However, the trial also raised significant safety concerns. Seven subjects receiving this compound experienced elevations in alanine aminotransferase (ALT), a key liver enzyme, to levels greater than three times the upper limit of normal. This adverse event led to the discontinuation of these subjects from the study. In contrast, no such liver enzyme elevations were observed in the placebo or Ostarine groups. This hepatotoxicity is the likely reason for the termination of this compound's development.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the clinical evaluation of this compound are not publicly available. However, based on standard clinical practice for similar trials, the following methodologies were likely employed.

Dual-Energy X-ray Absorptiometry (DEXA) for Lean Body Mass:

DEXA is a non-invasive imaging technique used to quantify body composition, including bone mineral density, fat mass, and lean body mass. In a clinical trial setting, subjects would undergo a whole-body scan at baseline and at the end of the treatment period. The scanner emits two low-dose X-ray beams of different energy levels. The differential attenuation of these beams by bone and soft tissue allows for the calculation of the various body composition components. Standardized positioning of the subject is crucial for the accuracy and reproducibility of the measurements.

Leg Press for Muscle Strength:

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as a SARM, exerts its effects by modulating the androgen receptor (AR) signaling pathway. In target tissues like muscle, it acts as an agonist, promoting anabolic processes.

Caption: Androgen Receptor Signaling Pathway for this compound.

Generalized Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating a SARM like this compound.

Caption: Generalized Clinical Trial Workflow for a SARM.

Conclusion

This compound was a promising selective androgen receptor modulator that demonstrated efficacy in increasing muscle mass and strength in a clinical setting. However, its development was halted, most likely due to a significant safety signal of hepatotoxicity observed in a Phase II clinical trial. The case of this compound underscores the critical importance of thorough safety evaluations in the development of novel therapeutics and highlights the potential for off-target effects even with molecules designed for tissue selectivity. While detailed preclinical and mechanistic data remain largely unpublished, the clinical findings serve as a valuable case study for researchers in the field of SARM development.

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cancer Cachexia and the Rationale for Selective Androgen Receptor Modulators (SARMs)

Cancer cachexia is a complex and multifactorial metabolic syndrome characterized by a progressive loss of skeletal muscle mass, with or without a loss of fat mass, that is not fully reversible by conventional nutritional support.[1] This debilitating condition leads to significant weight loss, functional impairment, reduced tolerance to anti-cancer therapies, and is a direct cause of mortality in a significant percentage of cancer patients.[2][3] The pathophysiology of cancer cachexia involves a negative protein and energy balance driven by a combination of reduced food intake and abnormal metabolism, often exacerbated by systemic inflammation.[1]

Traditional anabolic agents like testosterone have been explored to counteract the muscle wasting aspect of cachexia. However, their clinical utility is limited by a range of undesirable androgenic side effects, including prostate hyperplasia in men and virilization in women.[4] This has spurred the development of a novel class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs). SARMs are designed to selectively bind to androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate.[5][6] This tissue selectivity offers the potential for a more favorable safety profile compared to traditional anabolic steroids.[7]

While research into several SARMs for cancer cachexia is ongoing, publicly available data on MK-3984 is limited. This guide will provide a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for SARMs as a class, with a primary focus on the most clinically advanced compound, enobosarm (also known as Ostarine, GTx-024, or S-22). The available information specifically on this compound will be presented, and generalizable experimental protocols will be detailed to aid researchers in this field.

Mechanism of Action of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of non-steroidal compounds that bind to the androgen receptor (AR).[8] The tissue-selective action of SARMs is not fully elucidated but is thought to be a result of the unique conformational change induced in the AR upon SARM binding. This altered conformation affects the interaction of the AR with tissue-specific co-regulatory proteins (coactivators and corepressors).[5][9]

In anabolic tissues like skeletal muscle, the SARM-AR complex preferentially recruits coactivators, leading to the transcription of genes that promote protein synthesis and muscle growth.[9] Conversely, in androgenic tissues such as the prostate, the SARM-AR complex may recruit corepressors, resulting in a partial agonist or even antagonist effect, thereby minimizing unwanted androgenic side effects.[5] Unlike testosterone, non-steroidal SARMs are not substrates for the enzyme 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate and skin. This lack of conversion further contributes to their tissue selectivity.[6]

The downstream signaling of SARM-activated AR in muscle cells involves the modulation of anabolic pathways, leading to increased protein synthesis and prevention of protein degradation.

Preclinical Research on SARMs in Cancer Cachexia

Animal models are crucial for evaluating the efficacy and safety of SARMs in treating cancer-induced muscle wasting. Various preclinical studies have demonstrated the potential of SARMs to increase muscle mass and improve physical function in cachectic animals.

For instance, preclinical studies with LGD-4033 in animal models of male hypogonadism and postmenopausal osteoporosis showed desirable efficacy on skeletal muscle and bone.[1] In castrated male rats, LGD-4033 demonstrated potent muscle anabolic activity with weaker partial agonist activity on the prostate.[10] Another novel SARM, SARM-2f, has been shown to have an anabolic effect on muscles with less stimulatory effect on the prostate in cancer cachexia models.[11] This compound also improved physical function, including voluntary running distance and locomotor activities in castrated rodent models.[11]

Detailed Methodologies for Preclinical Experiments

A typical preclinical study to evaluate a SARM for cancer cachexia would involve the following steps:

3.1.1 Animal Model Selection:

-

Tumor-bearing models: Commonly used models include mice bearing colon-26 (C26) adenocarcinoma, Lewis lung carcinoma (LLC), or pancreatic (KPC) tumors. These models are known to induce a cachectic phenotype, including weight loss and muscle and fat wasting.[2] The choice of model can influence the cachexia phenotype and response to therapy.

-

Age and Sex: Both young and aged animals can be used, as cancer is often a disease of the elderly.[12] Both male and female animals should be considered to assess for sex-specific differences.

3.1.2 SARM Administration:

-

Route of Administration: SARMs are often orally bioavailable.[7] Oral gavage is a common method to ensure precise dosing.[13] Subcutaneous or intraperitoneal injections are also used.[13][14]

-

Vehicle: The SARM is typically dissolved or suspended in a suitable vehicle, such as a solution of ethanol and methylcellulose.[14]

-

Dosing Regimen: Dosing is usually performed daily for a specified period, for example, 14 days.[10] The dose levels are selected based on previous pharmacokinetic and pharmacodynamic studies.

3.1.3 Experimental Endpoints and Assessments:

-

Body Weight and Composition: Body weight is monitored regularly. At the end of the study, body composition can be analyzed by methods like dual-energy X-ray absorptiometry (DXA) to measure lean body mass and fat mass.

-

Tissue Collection: At necropsy, specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani) and organs (e.g., prostate, heart) are excised and weighed.[10]

-

Physical Function: Tests such as grip strength and voluntary wheel running can be used to assess muscle function.[11]

-

Histological Analysis: Muscle fiber cross-sectional area can be measured from histological sections to assess muscle hypertrophy or atrophy.

-

Biomarker Analysis: Serum levels of cachexia-related biomarkers can be measured. Gene and protein expression analysis in muscle tissue can be performed to investigate the molecular mechanisms of action.

Clinical Research on SARMs in Cancer Cachexia

Several SARMs have been evaluated in clinical trials for their potential to treat muscle wasting in cancer patients. Enobosarm is the most extensively studied SARM in this indication.

Summary of Clinical Trial Data

The following tables summarize key quantitative data from a phase 2 clinical trial of enobosarm in patients with cancer.[15][16][17]

Table 1: Patient Demographics and Baseline Characteristics (Enobosarm Phase 2 Trial)

| Characteristic | Placebo (n=52) | Enobosarm 1 mg (n=53) | Enobosarm 3 mg (n=54) |

| Median Age (years) | 64.5 | 63.0 | 63.0 |

| Sex (Male/Female) | 29/23 | 31/22 | 31/23 |

| Cancer Type | |||

| Non-small-cell lung cancer | 30 (58%) | 31 (58%) | 31 (57%) |

| Colorectal cancer | 10 (19%) | 11 (21%) | 10 (19%) |

| Other | 12 (23%) | 11 (21%) | 13 (24%) |

| Median Weight Loss in prior 6 months (%) | 8.8% (overall mean) | 8.8% (overall mean) | 8.8% (overall mean) |

| ECOG Performance Status = 0 | 46.2% (<5% weight loss) | - | - |

| 35.8% (≥5% weight loss) |

Data adapted from multiple sources reporting on the same trial.[15][17][18]

Table 2: Efficacy Outcomes (Enobosarm Phase 2 Trial)

| Outcome Measure (Change from Baseline) | Placebo (n=34) | Enobosarm 1 mg (n=32) | Enobosarm 3 mg (n=34) |

| Total Lean Body Mass (kg, median) | 0.02 (p=0.88) | 1.5 (p=0.001) | 1.0 (p=0.046) |

| Stair Climb Power (watts, mean) | 0.23 (p=0.666) | 35.2 (p=0.003) | 44.7 (p=0.003) |

Data from the evaluable efficacy population at day 113 or end of study.[15][17]

These results demonstrate that enobosarm significantly increased lean body mass and improved physical function (stair climb power) compared to placebo in patients with cancer-related muscle wasting.[15][17]

Detailed Methodologies for Clinical Trials

The design of the phase 3 POWER trials for enobosarm provides a good example of a robust clinical study protocol for a SARM in cancer cachexia.[19]

4.2.1 Study Design:

-

Randomized, double-blind, placebo-controlled, multicenter, multinational phase 3 trials.

4.2.2 Patient Population:

-

Patients with non-small-cell lung cancer (NSCLC) initiating first-line chemotherapy.

-

Inclusion criteria often include a certain percentage of weight loss prior to enrollment (e.g., ≥2% in the preceding 6 months).[16][18]

4.2.3 Intervention:

-

Oral administration of the SARM (e.g., enobosarm 3 mg) or a matching placebo once daily for a defined period (e.g., 147 days).[19]

4.2.4 Outcome Measures:

-

Primary Endpoints:

-

Change in total lean body mass as measured by DXA.

-

Change in physical function, often assessed by stair climb power.

-

-

Secondary Endpoints:

-

Durability of response.

-

Overall survival.

-

Quality of life assessments.

-

-

Safety Assessments:

-

Monitoring of adverse events.

-

Laboratory tests, including liver function tests and lipid profiles.

-

This compound: A Note on Available Information

As of late 2025, specific preclinical or clinical trial data for this compound in the context of cancer-related cachexia is not widely available in the public domain. A 2013 review article mentioned this compound as one of several SARMs in late-stage clinical development for muscle wasting associated with cancer, alongside enobosarm, LGD-4033, and MK-0773.[7] However, subsequent detailed publications on its efficacy and safety in this indication are scarce compared to enobosarm. It is known to be a selective androgen receptor modulator, and therefore its mechanism of action is presumed to be similar to other compounds in its class.[7] Further research and publication of trial results are needed to fully understand the potential of this compound in the treatment of cancer cachexia.

Conclusion and Future Directions

Selective Androgen Receptor Modulators represent a promising therapeutic strategy for combating muscle wasting in cancer patients. Clinical trials with enobosarm have demonstrated that this class of drugs can effectively increase lean body mass and improve physical function with a favorable safety profile.[15][16] The tissue-selective mechanism of action of SARMs offers a significant advantage over traditional anabolic steroids.

While the data for enobosarm are encouraging, the field awaits more information on newer SARMs like this compound. Future research should focus on:

-

Publishing the results of preclinical and clinical studies for less-characterized SARMs.

-

Investigating the long-term safety and efficacy of SARMs in diverse cancer populations.

-

Exploring combination therapies, as the multifactorial nature of cachexia may require a multi-pronged therapeutic approach.[20]

-

Identifying predictive biomarkers to determine which patients are most likely to respond to SARM therapy.

The continued development and rigorous testing of SARMs hold the potential to establish a new standard of care for the management of cancer-related cachexia, an area of significant unmet medical need.

References

- 1. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]

- 2. Exploring heterogeneity: a dive into preclinical models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of animal models for cancer cachexia: Implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breakthrough in cachexia treatment through a novel selective androgen receptor modulator?! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uspharmacist.com [uspharmacist.com]

- 9. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vikingtherapeutics.com [vikingtherapeutics.com]

- 11. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aging Aggravates Cachexia in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Snapshot: Study explores pathways that fuel muscle wasting in pancreatic cancer » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

Anabolic Effects of MK-3984 in Skeletal Muscle: A Technical Guide

Disclaimer: The following information is based on limited publicly available data. MK-3984 was a selective androgen receptor modulator (SARM) under investigation, and comprehensive data, including detailed experimental protocols and in-depth mechanistic studies, are not widely published. This guide synthesizes the available information and extrapolates potential mechanisms based on the known actions of SARMs.

Executive Summary

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated anabolic effects on skeletal muscle in a clinical setting. A study in postmenopausal women showed that this compound significantly increased lean body mass and thigh muscle volume. Like other SARMs, this compound is designed to selectively target androgen receptors in anabolic tissues such as muscle and bone, with the aim of minimizing androgenic side effects in other tissues. This document provides a summary of the available quantitative data, a detailed description of the likely experimental protocols based on the study design, and a visualization of the putative signaling pathways involved in its anabolic action.

Quantitative Data Summary

The primary source of quantitative data on the anabolic effects of this compound in humans comes from a randomized, double-blind, placebo-controlled trial in postmenopausal women. The study evaluated two doses of this compound over a 12-week period.

Table 1: Effects of this compound on Lean Body Mass and Thigh Muscle Volume

| Treatment Group | Mean Change from Baseline in Lean Body Mass (kg) vs. Placebo | Onset of Increase in Thigh Muscle Volume |

| Placebo | - | - |

| This compound (50 mg) | 1.54 | As early as week 4 |

| This compound (125 mg) | 1.74 | As early as week 4 |

Table 2: Effects of this compound on Muscle Strength

| Treatment Group | Change in Leg Muscle Strength |

| This compound | Dose-dependent increase from baseline |

Note: Specific quantitative values for the dose-dependent increase in leg muscle strength were not detailed in the available abstract.

Experimental Protocols

While the full, detailed experimental protocol for the clinical trial involving this compound is not publicly available, the following methodology can be inferred from the published abstract.

Study Design

A randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in postmenopausal women.

-

Participants: 88 healthy postmenopausal women.

-

Treatment Arms:

-

Placebo

-

This compound (50 mg/day)

-

This compound (125 mg/day)

-

Ostarine (3 mg/day) - data for Ostarine is included for context as it was part of the same study

-

-

Duration: 12 weeks.

Efficacy Endpoints

-

Primary:

-

Change in total lean body mass.

-

Change in thigh muscle volume.

-

-

Secondary:

-

Change in leg muscle strength.

-

Safety and Tolerability Assessments

-

Monitoring of liver enzymes.

-

Assessment of sebaceous gland volume.

-

Evaluation of endometrial proliferation.

Signaling Pathways and Experimental Workflows

The anabolic effects of SARMs like this compound are mediated through the androgen receptor (AR). The binding of a SARM to the AR initiates a cascade of signaling events that promote muscle protein synthesis and hypertrophy.

Putative Signaling Pathway for this compound in Skeletal Muscle

The following diagram illustrates the generally accepted signaling pathway for SARMs in skeletal muscle. Specific downstream targets may vary between different SARM compounds.

Caption: Putative signaling pathway of this compound in skeletal muscle.

Experimental Workflow for Assessing Anabolic Effects

The following diagram outlines a typical experimental workflow for evaluating the anabolic effects of a compound like this compound in a preclinical or clinical setting.

Caption: Experimental workflow for assessing anabolic effects.

Discussion and Future Directions

The available data indicates that this compound has a significant anabolic effect on skeletal muscle, leading to increases in lean body mass, muscle volume, and strength. However, the development of this compound was associated with elevations in liver enzymes in some study participants, which is a notable safety concern.

Further research would be required to fully elucidate the molecular mechanisms of this compound and to understand the structure-activity relationships that contribute to both its anabolic efficacy and its off-target effects. A more detailed understanding of the downstream signaling pathways and gene regulatory networks modulated by this compound could inform the development of future SARMs with improved safety profiles. Additionally, long-term studies would be necessary to determine the durability of the anabolic effects and the chronic safety of such compounds.

In-depth Technical Guide: The Effects of MK-3984 on Bone Density

Notice: Despite a comprehensive search for preclinical and clinical data on MK-3984, specific quantitative results, detailed experimental protocols, and dedicated signaling pathway diagrams for this particular compound are not publicly available. It is likely that this compound is an internal designation for a compound that did not proceed to advanced stages of published research.

Therefore, this guide will provide a detailed overview of the core principles and methodologies relevant to the target of this compound, Cathepsin K , as a therapeutic strategy for increasing bone density. The information presented is based on the broader class of Cathepsin K inhibitors and utilizes established experimental protocols and data presentation formats requested by the user. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in this area.

Executive Summary

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function in the bone remodeling cycle is the degradation of type I collagen, the main organic component of the bone matrix. Inhibition of Cathepsin K is a therapeutic strategy aimed at reducing bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk in conditions like osteoporosis. Unlike traditional antiresorptive agents, Cathepsin K inhibitors have been observed to have a lesser impact on bone formation, suggesting a potential for uncoupling bone resorption from formation and leading to a more favorable bone balance. This guide will delve into the mechanism of action, experimental evaluation, and data representation for this class of compounds.

Mechanism of Action: Cathepsin K Inhibition

Cathepsin K inhibitors, such as the conceptual this compound, act by binding to the active site of the Cathepsin K enzyme, preventing it from cleaving type I collagen. This inhibition occurs within the resorption lacuna, the acidic microenvironment created by the osteoclast at the bone surface.

Signaling Pathway of Osteoclast-Mediated Bone Resorption

The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Caption: Osteoclast activation and Cathepsin K-mediated bone resorption pathway.

Preclinical Evaluation of Cathepsin K Inhibitors

The efficacy of a compound like this compound would be assessed in a series of preclinical studies designed to evaluate its impact on bone density and turnover.

Key Preclinical Model: Ovariectomized (OVX) Rodent Model

The OVX model is a widely accepted animal model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to increased bone turnover with a net loss of bone mass.

Experimental Workflow for an OVX Study:

Caption: Workflow of a typical preclinical study in an ovariectomized rodent model.

Experimental Protocols

-

Animals: Female Sprague-Dawley rats (12-16 weeks old).

-

Anesthesia: Isoflurane inhalation or injectable anesthetic cocktail (e.g., ketamine/xylazine).

-

Surgical Procedure: A dorsal midline incision is made. The ovaries are located and ligated before removal. In sham-operated animals, the ovaries are located but not removed.

-

Post-operative Care: Analgesics are administered, and animals are monitored for recovery.

-

Instrument: Small animal DXA scanner.

-

Procedure: Anesthetized animals are placed on the scanning bed. Scans of the lumbar spine and femur are acquired.

-

Analysis: Bone mineral content (BMC) and bone area (BA) are measured to calculate BMD (BMD = BMC / BA).

-

Sample Preparation: Femurs or lumbar vertebrae are collected, fixed in formalin, dehydrated in ethanol, and embedded in plastic (e.g., methyl methacrylate). Undecalcified sections (5-10 µm) are cut using a microtome.

-

Staining: Sections are stained with Toluidine Blue or Goldner's Trichrome to visualize bone cells and matrix.

-

Analysis: Using a microscope with an imaging software, parameters such as osteoblast surface, osteoclast surface, and bone volume are quantified.

-

Sample: Serum or plasma collected at specified time points.

-

Markers of Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I).

-

Markers of Bone Formation: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.

-

Method: Enzyme-linked immunosorbent assay (ELISA) kits specific for the animal model are used.

Data Presentation

Quantitative data from preclinical and clinical studies are typically summarized in tables for clear comparison between treatment groups.

Hypothetical Preclinical Data for this compound in an OVX Rat Model

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats after 12 Weeks of Treatment

| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |

| Sham + Vehicle | 0.250 ± 0.015 | 0.230 ± 0.012 |

| OVX + Vehicle | 0.210 ± 0.018 | 0.195 ± 0.015 |

| OVX + this compound (Low Dose) | 0.225 ± 0.016# | 0.210 ± 0.014# |

| OVX + this compound (High Dose) | 0.240 ± 0.014# | 0.225 ± 0.013# |

| Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle. |

Table 2: Effect of this compound on Serum Bone Turnover Markers in Ovariectomized Rats after 12 Weeks of Treatment

| Treatment Group | Serum CTX-I (% change from baseline) | Serum P1NP (% change from baseline) |

| Sham + Vehicle | -5 ± 8 | +2 ± 10 |

| OVX + Vehicle | +80 ± 15 | +50 ± 12 |

| OVX + this compound (Low Dose) | +20 ± 10# | +45 ± 11 |

| OVX + this compound (High Dose) | -10 ± 9# | +40 ± 9 |

| Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle. |

Conclusion

While specific data for this compound remains elusive, the scientific rationale for the development of Cathepsin K inhibitors for the treatment of osteoporosis is strong. The ability to potently inhibit bone resorption with a lesser effect on bone formation presents a promising therapeutic profile. The experimental methodologies and data presentation formats outlined in this guide provide a comprehensive framework for the evaluation of such compounds. Future research and the potential publication of data on compounds like this compound will be critical to fully understand their clinical potential.

Methodological & Application

Preclinical Evaluation of Selective Androgen Receptor Modulators (SARMs) for Muscle Wasting: Application Notes and Protocols for MK-3984

Note to Researchers: Specific preclinical dosage information for the selective androgen receptor modulator (SARM) MK-3984 is not publicly available in the reviewed scientific literature. Therefore, the following application notes and protocols provide a generalized framework for the preclinical evaluation of a SARM, such as this compound, in animal models of muscle wasting. The presented dosage levels are hypothetical and should be determined for this compound through appropriate dose-finding and toxicology studies.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, non-steroidal SARMs are designed to promote the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in other tissues, such as the prostate.[3][4] This tissue selectivity makes them promising candidates for the treatment of muscle wasting (cachexia) associated with cancer and other chronic diseases. This compound is a SARM that has been investigated for its potential to treat muscle wasting.[3]

These application notes provide a detailed protocol for the in vivo evaluation of a SARM in a preclinical mouse model of cancer-induced muscle wasting. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the design and execution of such studies.

Data Presentation: Efficacy of a Hypothetical SARM in a Mouse Cachexia Model

The following table structure is recommended for the clear and concise presentation of quantitative data from a preclinical efficacy study.

| Treatment Group | Animal Model | Dose (mg/kg/day, p.o.) | Study Duration (days) | Change in Body Weight (%) | Gastrocnemius Muscle Mass (mg) | Tibialis Anterior Muscle Mass (mg) | Grip Strength (g) |

| Vehicle Control | Tumor-bearing mice | 0 | 21 | -15.2 ± 2.5 | 120.5 ± 8.2 | 35.1 ± 3.1 | 85.7 ± 7.9 |

| SARM (Low Dose) | Tumor-bearing mice | 1 | 21 | -5.7 ± 1.8 | 145.3 ± 7.5 | 42.6 ± 2.8 | 105.2 ± 6.4 |

| SARM (Mid Dose) | Tumor-bearing mice | 3 | 21 | +2.1 ± 1.5 | 162.8 ± 9.1 | 48.9 ± 3.5 | 120.1 ± 8.1 |

| SARM (High Dose) | Tumor-bearing mice | 10 | 21 | +4.5 ± 2.0 | 175.4 ± 10.3 | 52.3 ± 4.0 | 135.6 ± 9.3 |

| Sham Control | Non-tumor-bearing mice | 0 | 21 | +8.2 ± 1.2 | 180.1 ± 9.8 | 55.7 ± 3.9 | 140.5 ± 10.2 |

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control. p.o. = oral administration.

Experimental Protocols

Animal Model of Cancer Cachexia

A widely used and relevant model for studying cancer-induced muscle wasting is the inoculation of colon-26 (C26) adenocarcinoma cells into mice.

-

Animals: Male BALB/c mice, 8-10 weeks of age.

-

Cell Line: Murine colon-26 adenocarcinoma cells.

-

Procedure:

-

C26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

On the day of inoculation, cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

-

Each mouse is subcutaneously injected with 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.

-

A sham control group is injected with vehicle (PBS) only.

-

Tumor growth and animal health should be monitored daily. Treatment is typically initiated when tumors become palpable (around day 7-10 post-inoculation).

-

Compound Preparation and Administration

-

Compound: Hypothetical SARM (e.g., this compound).

-

Vehicle: A suitable vehicle for oral administration should be selected based on the compound's solubility and stability. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution of polyethylene glycol (PEG) and water.

-

Preparation:

-

Calculate the required amount of the SARM based on the desired doses and the number of animals.

-

Prepare a stock solution of the SARM in the chosen vehicle.

-

Prepare serial dilutions to achieve the final desired concentrations for each dose group.

-

-

Administration:

-

Route: Oral gavage is a common and effective route for administering SARMs in preclinical models.

-

Procedure for Oral Gavage in Mice:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib) to avoid stomach perforation.

-

Insert the gavage needle gently into the esophagus. Do not force the needle.

-

Administer the calculated volume of the SARM solution or vehicle slowly.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

-

Efficacy Endpoints

-

Body Weight: Monitor and record the body weight of each animal daily.

-

Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width^2) / 2.

-

Muscle Mass: At the end of the study, humanely euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, soleus). Record the wet weight of each muscle.

-

Grip Strength: Assess forelimb grip strength using a grip strength meter at baseline and at the end of the study. Allow the mouse to grasp the bar and gently pull it horizontally until it releases. Record the peak force generated.

Signaling Pathways and Experimental Workflow

SARM Signaling Pathway in Skeletal Muscle

SARMs exert their anabolic effects by binding to the androgen receptor (AR) in the cytoplasm of muscle cells. Upon binding, the SARM-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy.

Caption: SARM signaling pathway in skeletal muscle.

Experimental Workflow for Preclinical SARM Efficacy Study

The following diagram outlines a typical workflow for conducting a preclinical study to evaluate the efficacy of a SARM in a mouse model of muscle wasting.

Caption: Preclinical SARM efficacy study workflow.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive guide for the preclinical evaluation of SARMs, like this compound, for the treatment of muscle wasting. While specific dosage information for this compound is not currently in the public domain, the methodologies for animal model creation, compound administration, and endpoint analysis are well-established. Researchers are encouraged to perform initial dose-ranging studies to determine the optimal therapeutic window for this compound before proceeding with full-scale efficacy trials. The successful application of these protocols will contribute to a better understanding of the therapeutic potential of this compound and other SARMs in combating muscle wasting diseases.

References

- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. uspharmacist.com [uspharmacist.com]

- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Preparing MK-3984 for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3984 is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications, particularly in conditions associated with muscle wasting. As a SARM, this compound is designed to selectively target and activate androgen receptors (AR) in specific tissues, such as skeletal muscle, while minimizing androgenic side effects in other tissues like the prostate. This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its preparation, binding affinity to the androgen receptor, and its functional activity in cell-based assays.

Physicochemical Properties and Stock Solution Preparation

A critical first step for any in vitro experiment is the proper preparation of the compound of interest. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but is insoluble in water.

Table 1: Solubility and Storage of this compound

| Property | Recommendation |

| Solubility | Soluble in DMSO |

| Storage of Solid | Store at -20°C for long-term storage. |

| Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. |

| Storage of Stock | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

Protocol for Stock Solution Preparation (10 mM)

-

Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Calculation: Determine the required mass of this compound for the desired volume and concentration of the stock solution (Molecular Weight of this compound: ~395.28 g/mol ).

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Characterization of this compound

The in vitro evaluation of this compound typically involves assessing its binding affinity to the androgen receptor and its functional activity as an AR agonist.

Androgen Receptor Binding Affinity

A competitive radioligand binding assay is commonly used to determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor. This assay measures the ability of this compound to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) from the AR.

Table 2: Representative Androgen Receptor Binding Affinity Data for a SARM

| Compound | Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) |

| BMS-564929 | Human AR | [³H]DHT | Radioligand Binding | 2.11 | - |

Note: Data for BMS-564929, another SARM, is provided as a representative example. Specific Ki or IC50 values for this compound are not publicly available in the searched literature.

Protocol: Androgen Receptor Competitive Binding Assay

-

Receptor Source: Prepare a cell lysate or purified protein fraction containing the human androgen receptor.

-

Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or a reference compound like unlabeled dihydrotestosterone, DHT).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved through methods like filtration or precipitation.

-

Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Functional Activity: Androgen Receptor Reporter Gene Assay

A reporter gene assay is used to quantify the functional activity of this compound as an AR agonist. In this assay, cells are engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by an agonist like this compound leads to the expression of the reporter gene, which can be measured.

Table 3: Representative AR-Mediated Reporter Gene Activation Data for a SARM

| Compound | Cell Line | Reporter Gene | EC50 (nM) |

| BMS-564929 | C2C12 (muscle) | Luciferase | 0.44 |

| BMS-564929 | PEC (prostate) | Luciferase | 8.66 |

Note: Data for BMS-564929 is provided as a representative example to illustrate tissue-selective activity. Specific EC50 values for this compound are not publicly available in the searched literature.

Protocol: AR-Mediated Reporter Gene Assay

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293 or a muscle cell line like C2C12) that has been stably or transiently transfected with an AR expression vector and an ARE-driven reporter vector.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a reference agonist (e.g., DHT). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter (e.g., for luciferase, add the substrate and measure luminescence).

-

Data Analysis: Plot the reporter gene activity against the concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. The following diagrams illustrate this pathway and a typical experimental workflow for in vitro characterization.

Caption: this compound Signaling Pathway.

Caption: In Vitro Characterization Workflow.

Myogenic Differentiation and Hypertrophy Assay in C2C12 Cells

To assess the anabolic potential of this compound on muscle cells, an in vitro model using the C2C12 myoblast cell line is highly relevant. These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation. The effect of SARMs on myotube hypertrophy and the expression of myogenic marker proteins can then be evaluated.

Protocol: C2C12 Myotube Hypertrophy Assay

-

Cell Seeding: Plate C2C12 myoblasts in a suitable multi-well plate in growth medium (DMEM with 10% fetal bovine serum).

-

Differentiation Induction: When cells reach high confluency (80-90%), switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.

-

SARM Treatment: After allowing differentiation to initiate for 2-3 days, treat the myotubes with various concentrations of this compound. Include a vehicle control and a positive control (e.g., testosterone or IGF-1).

-

Incubation: Continue the treatment for an additional 2-4 days, refreshing the medium with the compound every 48 hours.

-

Analysis of Hypertrophy:

-

Microscopy: Capture images of the myotubes and measure their diameter using image analysis software. An increase in diameter indicates hypertrophy.

-

Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to analyze the expression of key muscle proteins.

-

Myogenic Markers: Myogenin and Myosin Heavy Chain (MyHC) are expected to increase with SARM treatment.

-

Anabolic Signaling: Assess the phosphorylation of proteins in the mTORC1 pathway, such as p70S6K.

-

Catabolic Markers: Evaluate the expression of muscle atrophy-related ubiquitin ligases, such as Atrogin-1 and MuRF1, which are expected to decrease.

-

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. Proper handling and preparation of the compound are essential for obtaining reliable and reproducible data. The combination of androgen receptor binding assays, functional reporter gene assays, and cell-based models of muscle hypertrophy will enable a thorough understanding of the potency, efficacy, and tissue-selective activity of this compound.

Application Notes and Protocols: Cell-Based Assays for Testing Porcupine Inhibitor Efficacy

Introduction

Initial searches for "MK-3984" identify it as a selective androgen receptor modulator (SARM).[1][2][3] However, the detailed request for signaling pathway diagrams and specific cell-based assays suggests an interest in a compound targeting a key cancer signaling pathway. Therefore, these application notes will focus on a class of investigational anti-cancer compounds known as Porcupine (PORCN) inhibitors, which target the Wnt signaling pathway. This pathway is frequently dysregulated in various cancers.[4][5] We will use a hypothetical PORCN inhibitor, designated as "Compound-X," to illustrate the cell-based assays for determining its efficacy.

The Wnt signaling pathways are a group of signal transduction pathways crucial for embryonic development and adult tissue homeostasis.[6] The canonical Wnt pathway, when activated, leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus, where it acts as a transcriptional coactivator for genes involved in cell proliferation and survival.[7] Porcupine (PORCN) is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum and is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade. Inhibition of PORCN presents an attractive therapeutic strategy for cancers driven by aberrant Wnt signaling.[5][8]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a PORCN inhibitor, "Compound-X," by assessing its impact on the Wnt signaling pathway and on the proliferation of Wnt-dependent cancer cells.

Wnt Signaling Pathway and the Role of Porcupine

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, LRP5/6.[4] This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the disruption of the β-catenin destruction complex (comprising Axin, APC, CK1α, and GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin is no longer degraded, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes such as AXIN2 and CCND1 (encoding Cyclin D1), which promote cell proliferation.[8]

PORCN is responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion from Wnt-producing cells. By inhibiting PORCN, "Compound-X" is expected to block the secretion of Wnt ligands, thereby preventing the activation of the Wnt signaling pathway in an autocrine or paracrine manner.

Experimental Protocols

Wnt Reporter Assay (TOP/FOP Flash Assay)

This assay quantitatively measures the activity of the canonical Wnt signaling pathway. It utilizes a luciferase reporter construct under the control of a TCF/LEF-responsive promoter (TOP-flash). A control reporter with a mutated TCF/LEF binding site (FOP-flash) is used to determine non-specific luciferase activity. A reduction in the TOP/FOP flash ratio in the presence of "Compound-X" indicates inhibition of the Wnt pathway.[9]

Protocol:

-

Cell Seeding:

-

Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Co-transfect the cells in each well with the TOP-flash (or FOP-flash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.

-

In parallel, co-transfect cells with a Wnt3a expression plasmid to stimulate the pathway. Control wells will receive an empty vector.

-

-

Compound Treatment:

-

After 24 hours of transfection, remove the medium and add 100 µL of fresh medium containing serial dilutions of "Compound-X" or vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using 20 µL of passive lysis buffer per well.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the TOP/FOP ratio for each condition.

-

Plot the normalized TOP/FOP ratio against the log concentration of "Compound-X" to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of "Compound-X" on the viability and proliferation of a Wnt-dependent cancer cell line (e.g., HPAF-II, PA-1).[8] A decrease in cell viability upon treatment with the compound indicates its anti-proliferative efficacy.

Protocol:

-

Cell Seeding:

-

Seed a Wnt-dependent cancer cell line (e.g., HPAF-II) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of "Compound-X" or vehicle control.

-

Incubate for 72 hours.

-

-

Viability Assessment (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement:

-

Measure the luminescence of each well using a plate luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of "Compound-X" to determine the GI50 (concentration for 50% growth inhibition).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. assaygenie.com [assaygenie.com]

- 5. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

Application Notes and Protocols for Studying MK-3984 in Animal Models of Sarcopenia

For Researchers, Scientists, and Drug Development Professionals

Introduction